An In-depth Technical Guide to the Synthesis and Characterization of Isotopically Labeled 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-¹³C₂
An In-depth Technical Guide to the Synthesis and Characterization of Isotopically Labeled 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-¹³C₂
Prepared by: Gemini, Senior Application Scientist
Introduction: The Role of Isotopic Labeling in Advanced Drug Development
Theophylline, a methylxanthine derivative, has been a cornerstone in the treatment of respiratory diseases like asthma and COPD for decades.[1][2] Its therapeutic action, primarily as a bronchodilator and anti-inflammatory agent, is well-documented.[2][3] In modern drug development, enhancing the therapeutic profile of established drugs involves creating derivatives that offer improved efficacy, selectivity, and pharmacokinetic properties. The 8-position of the theophylline scaffold is a common site for substitution to modulate pharmacological activity.[4][5][6]
To rigorously evaluate the metabolic fate and pharmacokinetic profiles of new drug candidates, stable isotope labeling is an indispensable tool.[7] Incorporating heavy isotopes, such as Carbon-13 (¹³C), creates a molecular tracer that is chemically identical to the parent drug but physically distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR).[] This allows for precise tracking of the drug and its metabolites through complex biological systems, eliminating interference from endogenous molecules and providing unequivocal data on absorption, distribution, metabolism, and excretion (ADME).[]
This guide provides a comprehensive technical overview of the synthesis and characterization of 8-(o-Fluoro-benzyl)-7-(2-(methylsulfonyl)ethyl-1,2-¹³C₂)-theophylline , an isotopically labeled derivative designed for advanced metabolic research. The specific placement of the o-fluorobenzyl group at the 8-position and the labeled methylsulfonyl ethyl chain at the N7-position creates a novel entity for investigation. We will detail the strategic rationale behind the synthetic pathway, provide step-by-step protocols, and outline the analytical techniques required to verify its structure, purity, and isotopic incorporation.
Synthetic Strategy and Rationale
The synthesis of the target molecule is approached through a convergent strategy, which involves preparing a core heterocyclic scaffold and a labeled sidechain separately before their final coupling. This approach is advantageous as it allows for the purification of intermediates and maximizes the overall yield, which is particularly crucial when working with expensive isotopically labeled materials.
Retrosynthetic Analysis
The target molecule can be disconnected at the N7-C bond, yielding the core scaffold, 8-(o-fluoro-benzyl)theophylline, and the labeled alkylating agent, 2-(methylsulfonyl)ethyl-1,2-¹³C₂ bromide. The core scaffold is further derived from 8-bromotheophylline and o-fluorobenzyl bromide. The labeled sidechain can be built up from a commercially available ¹³C₂ starting material, such as ¹³C₂-ethylene glycol or a related two-carbon synthon.
Caption: Retrosynthetic analysis of the target molecule.
Part A: Synthesis of the Core Scaffold: 8-(o-Fluoro-benzyl)theophylline
The synthesis begins by coupling a commercially available halogenated xanthine with an appropriate benzyl halide. 8-Bromotheophylline is the ideal starting material due to the reactivity of the bromine atom at the C8 position, which is susceptible to nucleophilic substitution by a suitable carbanion or through a palladium-catalyzed cross-coupling reaction. For this synthesis, a more direct alkylation approach is proposed. However, a more common and reliable method involves the reaction of theophylline with o-fluorobenzaldehyde to form a Schiff base, followed by reduction. A well-established method is the direct alkylation of 8-chlorotheophylline.
Rationale for Experimental Choices:
-
Starting Material: 8-Chlorotheophylline is chosen for its commercial availability and the reactivity of the C8-Cl bond.[9]
-
Reagent: o-Fluorobenzyl bromide is the alkylating agent. The fluorine substituent is chosen to introduce a metabolic block or to act as a probe for spectroscopic analysis.
-
Base and Solvent: A non-nucleophilic base like potassium carbonate or cesium carbonate is used to deprotonate the imidazole N7-H, facilitating the alkylation reaction. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of Sₙ2 reaction, as it effectively solvates the cation of the base while leaving the nucleophile reactive.
Part B: Synthesis of the Labeled Sidechain: 2-(Methylsulfonyl)ethyl-1,2-¹³C₂ Bromide
This is the most critical part of the synthesis, as it introduces the stable isotope labels. The synthesis must be efficient to conserve the expensive labeled material.
Rationale for Experimental Choices:
-
¹³C Source: 1,2-¹³C₂-Dibromoethane is a suitable and commercially available starting material.
-
Sulfone Formation: The reaction of 1,2-¹³C₂-dibromoethane with sodium methanethiolate will form the corresponding thioether. Subsequent oxidation with an agent like hydrogen peroxide or m-CPBA will yield the desired sulfone. This two-step process is reliable and generally high-yielding.
-
Final Bromination: The resulting 2-(methylsulfonyl)ethyl-1,2-¹³C₂ alcohol (after hydrolysis of the initial bromide) can be converted back to the bromide using a standard reagent like phosphorus tribromide (PBr₃) for the final coupling step.
Part C: Final Convergent Coupling
The final step involves the N-alkylation of the 8-(o-fluoro-benzyl)theophylline scaffold with the labeled sidechain. The N7 position of the theophylline ring is the most nucleophilic nitrogen after the N1 and N3 positions are methylated, making it the primary site for alkylation under basic conditions.
Rationale for Experimental Choices:
-
Reaction Type: This is a classic Sₙ2 reaction where the deprotonated N7 atom of the theophylline scaffold acts as the nucleophile.
-
Base: Potassium carbonate is a cost-effective and sufficiently strong base to deprotonate the N7-H without causing unwanted side reactions.
-
Solvent: DMF is again the solvent of choice to facilitate the reaction, ensuring both reactants are fully dissolved and the nucleophile is highly reactive.
Caption: Overall synthetic workflow for the target molecule.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for trained professionals in a properly equipped laboratory setting. All necessary safety precautions should be taken.
Protocol 2.1: Synthesis of 8-(o-Fluoro-benzyl)theophylline
-
To a stirred solution of 8-bromotheophylline (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Add o-fluorobenzyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol to remove impurities.
-
Recrystallize the crude product from ethanol or purify by column chromatography (Silica gel, Dichloromethane:Methanol gradient) to yield the pure product.
Protocol 2.2: Synthesis of 2-(Methylsulfonyl)ethyl-1,2-¹³C₂ Bromide
-
In a sealed vessel, react 1,2-¹³C₂-dibromoethane (1.0 eq) with sodium methanethiolate (1.1 eq) in ethanol at 60 °C for 4 hours to form S-methyl-1,2-¹³C₂-thioethyl bromide.
-
Hydrolyze the remaining bromide by adding aqueous sodium hydroxide and heating.
-
Extract the resulting S-methyl-1,2-¹³C₂-thioethanol into an organic solvent.
-
To the thioether in acetic acid, add hydrogen peroxide (30% solution, 3.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 24 hours to ensure complete oxidation to the sulfone.
-
Neutralize the mixture, extract the 2-(methylsulfonyl)ethyl-1,2-¹³C₂ alcohol, and dry the organic layer.
-
To the dried alcohol dissolved in anhydrous diethyl ether at 0 °C, add phosphorus tribromide (0.5 eq) dropwise. Stir for 2 hours.
-
Carefully quench the reaction with water, separate the organic layer, wash with brine, and dry over sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude labeled sidechain, which can be used directly or purified by vacuum distillation.
Protocol 2.3: Synthesis of 8-(o-Fluoro-benzyl)-7-(2-(methylsulfonyl)ethyl-1,2-¹³C₂)-theophylline
-
Dissolve 8-(o-fluoro-benzyl)theophylline (1.0 eq) in DMF.
-
Add potassium carbonate (2.0 eq) and stir the suspension for 30 minutes at room temperature.
-
Add a solution of 2-(methylsulfonyl)ethyl-1,2-¹³C₂ bromide (1.1 eq) in DMF dropwise.
-
Heat the reaction mixture to 70 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction and pour it into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Purify the final compound using preparative HPLC to achieve >98% purity.
Comprehensive Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the final compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the final compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 273 nm.
-
Expected Outcome: A single major peak with purity greater than 98%.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) using an ESI source is the definitive technique for confirming the molecular formula and successful incorporation of the ¹³C₂ label.
-
Expected [M+H]⁺: The calculated monoisotopic mass for C₁₇H₁₇FN₄O₄S is 408.0955.
-
Expected Labeled [M+H]⁺: The calculated monoisotopic mass for C₁₅¹³C₂H₁₇FN₄O₄S will be 410.1022.
-
Rationale: The observed mass should be approximately 2.0067 Da higher than the unlabeled analog, confirming the presence of two ¹³C atoms. The high resolution allows for unambiguous confirmation of the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and is the ultimate confirmation of the label positions.
-
¹H NMR: Will confirm the presence of all protons in the molecule. Key signals include the N-methyl protons, the benzyl CH₂ protons, the aromatic protons (with characteristic splitting from the fluorine atom), and the protons of the ethylsulfonyl chain. The signals for the ¹³CH₂ groups will appear as complex multiplets due to ¹H-¹³C coupling.
-
¹³C NMR: This is the most critical NMR experiment. The two labeled carbon atoms of the ethyl chain will exhibit massively enhanced signals compared to the natural abundance signals. Their chemical shifts will confirm their position in the sulfonyl-ethyl group. All other carbons of the theophylline and benzyl rings should also be present at their expected chemical shifts.[10]
-
¹⁹F NMR: A singlet or doublet (due to coupling with the ortho proton) will confirm the presence of the fluorine atom on the benzyl ring.
Summary of Characterization Data
| Technique | Parameter | Expected Result |
| HPLC | Purity | > 98% |
| Retention Time | Dependent on specific method | |
| HRMS (ESI+) | [M+H]⁺ (Unlabeled) | m/z 408.0955 |
| [M+H]⁺ (Labeled) | m/z 410.1022 | |
| ¹H NMR | N-CH₃ | ~3.2-3.5 ppm (2 singlets) |
| Benzyl CH₂ | ~5.5 ppm (singlet) | |
| ¹³CH₂-¹³CH₂ | Complex multiplets due to J-coupling | |
| Aromatic CH | ~7.0-7.5 ppm (multiplets) | |
| ¹³C NMR | Labeled ¹³C Signals | Two highly intense signals in the aliphatic region |
| Carbonyl C=O | ~151, 155 ppm | |
| Aromatic C-F | ~160 ppm (large ¹JCF coupling) |
Conclusion
This guide outlines a robust and logical pathway for the synthesis of 8-(o-Fluoro-benzyl)-7-(2-(methylsulfonyl)ethyl-1,2-¹³C₂)-theophylline. The convergent strategy ensures an efficient use of the expensive isotopically labeled starting materials. The detailed characterization plan, employing a suite of modern analytical techniques including HPLC, HRMS, and multinuclear NMR, provides a self-validating system to unequivocally confirm the structure, high purity, and precise isotopic incorporation of the target molecule. The availability of this well-characterized molecular tracer will empower researchers in drug development to perform definitive pharmacokinetic and metabolic studies, ultimately leading to a deeper understanding of the therapeutic potential of novel theophylline derivatives.
References
-
Hayallah, A. M., et al. (2011). Design and synthesis of new 8-anilide theophylline derivatives as bronchodilators and antibacterial agents. PubMed. Available at: [Link][4]
-
Hayallah, A. M., et al. (2011). Design and synthesis of new 8-anilide theophylline derivatives as bronchodilators and antibacterial agents. ResearchGate. Available at: [Link][5]
-
Ozola, V., et al. (1993). Synthesis of 8-Substituted 7-(α-L-Arabinofuranosyl)theophyllines. Taylor & Francis Online. Available at: [Link][6]
-
Abdel-Wahab, B. F., et al. (2011). Design and synthesis of some new theophylline derivatives with bronchodilator and antibacterial activities. PubMed. Available at: [Link][1]
-
Theophylline – Pharmacokinetics. Clinical Pharmacokinetics. Available at: [Link][11]
-
Pharmacology of Theophylline (Theo 24; Overview, Mechanism of action, Pharmacokinetics, Uses, Effect). YouTube. (2024). Available at: [Link][3]
-
Pharmacokinetics of theophylline: a dose-range study. PubMed. (1984). Available at: [Link][12]
-
Abdul‐Reda, N. A., & Abdul-Ameer, S. R. (2018). Synthesis, Identification and Biological Activity of Some New Chalcone derivatives from 8-Chlorotheophylline. Oriental Journal of Chemistry. Available at: [Link][9]
-
Patel, M., & Sridhar, A. (2023). Theophylline. StatPearls - NCBI Bookshelf. Available at: [Link][2]
-
Theophylline Pathway, Pharmacokinetics. ClinPGx. Available at: [Link][13]
-
A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. (2022). Available at: [Link]
-
Polymorphs of Theophylline Characterized by DNP Enhanced Solid-State NMR. PMC - NIH. (2019). Available at: [Link][10]
-
Analogues of caffeine and theophylline: effect of structural alterations on affinity at adenosine receptors. PubMed. (1985). Available at: [Link][14]
-
Design and Synthesis of Some New Theophylline Derivatives with Bronchodilator and Antibacterial Activities. ResearchGate. (2011). Available at: [Link][15]
-
Method for synthesizing certain selected pro-drug forms of theophylline. Google Patents. (1976). Available at: [16]
-
8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2. i-FAB. Available at: [Link][17]
-
Nmr study of theophylline-ethylenediamine interaction in aqueous solution. PubMed. (1984). Available at: [Link][18]
-
Regioselective synthesis of heterocyclic N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides. Beilstein Journals. (2020). Available at: [Link][19]
-
Representative ssNMR spectra of theophylline, excipients, and powder... ResearchGate. Available at: [Link][20]
-
Conjugative Effects of Methylsulfonyl and Methylthio Groupings. Journal of the American Chemical Society. (1956). Available at: [Link][21]
-
13C metabolic flux analysis: optimal design of isotopic labeling experiments. PubMed. (2013). Available at: [Link][22]
Sources
- 1. Design and synthesis of some new theophylline derivatives with bronchodilator and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Design and synthesis of new 8-anilide theophylline derivatives as bronchodilators and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 9. Synthesis, Identification and Biological Activity of Some New Chalcone derivatives from 8-Chlorotheophylline – Oriental Journal of Chemistry [orientjchem.org]
- 10. Polymorphs of Theophylline Characterized by DNP Enhanced Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Theophylline – Pharmacokinetics [sepia2.unil.ch]
- 12. Pharmacokinetics of theophylline: a dose-range study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. Analogues of caffeine and theophylline: effect of structural alterations on affinity at adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. US4000132A - Method for synthesizing certain selected pro-drug forms of theophylline - Google Patents [patents.google.com]
- 17. 8-(o-Fluoro-benzyl)theophylline methylsulfonyl-13C2 | i-FAB [i-fab.org]
- 18. Nmr study of theophylline-ethylenediamine interaction in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. BJOC - Regioselective synthesis of heterocyclic N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides [beilstein-journals.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. 13C metabolic flux analysis: optimal design of isotopic labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
